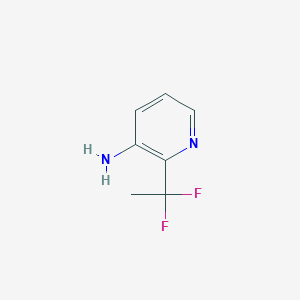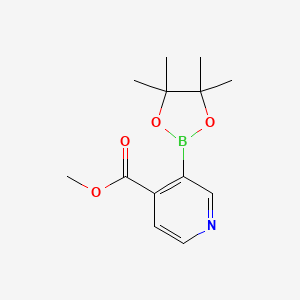![molecular formula C10H15IO B13452784 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)-3-methyloxetane is a complex organic compound characterized by the presence of an iodinated bicyclo[111]pentane moiety attached to a methyloxetane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the formation of the oxetane ring. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with an appropriate oxetane precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodinated moiety can lead to the formation of non-iodinated bicyclo[1.1.1]pentane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted oxetane derivatives.
Oxidation Reactions: Products include oxetane derivatives with higher oxidation states.
Reduction Reactions: Products include non-iodinated bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane moiety provides rigidity and stability, while the oxetane ring offers reactivity. These structural elements enable the compound to engage in specific interactions with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane
- 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride)
Uniqueness
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane is unique due to the combination of the iodinated bicyclo[1.1.1]pentane moiety and the methyloxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H15IO |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-3-methyloxetane |
InChI |
InChI=1S/C10H15IO/c1-8(6-12-7-8)2-9-3-10(11,4-9)5-9/h2-7H2,1H3 |
InChI-Schlüssel |
CMOREHTXKIDFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CC23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


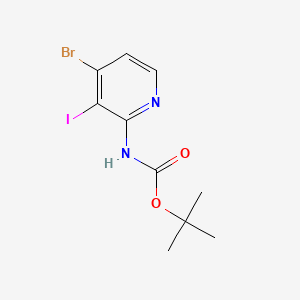
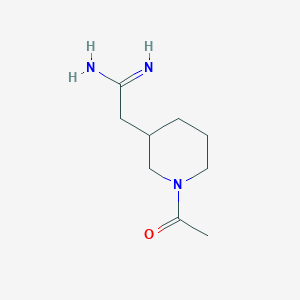
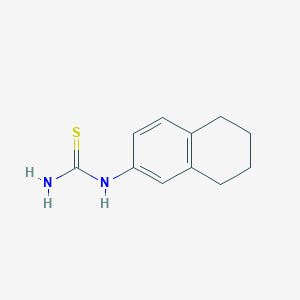
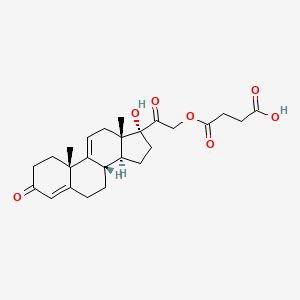

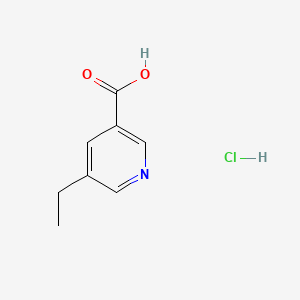
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
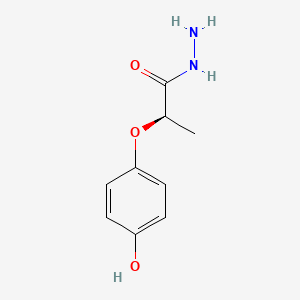
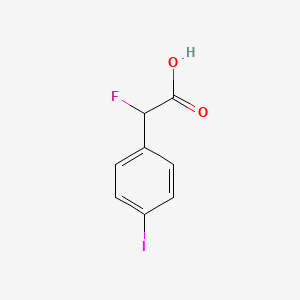

![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
